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2-Phenyloxolan-3-amine

Cat. No.: B13162329
M. Wt: 163.22 g/mol
InChI Key: IDXIHGNMBVEUKC-UHFFFAOYSA-N
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Description

Significance of the Oxolane Ring System in Organic and Medicinal Chemistry Research

The oxolane ring, also known as tetrahydrofuran (B95107) (THF), is a five-membered cyclic ether that is a prevalent structural motif in a vast array of natural products and synthetic molecules. nih.gov Its significance stems from several key characteristics. As a versatile solvent, THF is widely used in chemical reactions due to its ability to dissolve a broad range of polar and nonpolar compounds. wikipedia.org In the realm of medicinal chemistry, the oxolane ring is considered a valuable scaffold. Its three-dimensional, non-planar structure can lead to improved pharmacokinetic and toxicological profiles in drug candidates. nih.gov The incorporation of the oxolane moiety can enhance aqueous solubility and introduce conformational constraints that can lead to higher target selectivity. nih.gov Furthermore, the oxetane (B1205548) ring, a related four-membered cyclic ether, has been explored as a bioisostere for carbonyl and gem-dimethyl groups, a strategy that can also be extended to the oxolane system to modulate physicochemical properties. nih.govacs.org The oxolane ring's ether oxygen can participate in hydrogen bonding, a crucial interaction in biological systems. nih.gov

Structural Characteristics and Classification of 2-Phenyloxolan-3-amine

This compound is an organic compound with the chemical formula C₁₀H₁₃NO. bldpharm.com Structurally, it is characterized by a central oxolane (tetrahydrofuran) ring. A phenyl group is attached at the 2-position of the oxolane ring, and an amine group is substituted at the 3-position. This substitution pattern leads to the presence of two stereocenters at the C2 and C3 positions, meaning the compound can exist as different stereoisomers. The molecule is classified as a heterocyclic compound, specifically a substituted cyclic ether and a primary amine. The presence of both the bulky, hydrophobic phenyl group and the polar, hydrogen-bonding amine group on the flexible oxolane ring suggests a molecule with distinct spatial and electronic properties.

Below is a table summarizing the key structural and chemical properties of this compound.

PropertyValueSource
CAS Number 1375474-22-8 bldpharm.com
Molecular Formula C₁₀H₁₃NO bldpharm.com
Molecular Weight 163.22 g/mol bldpharm.com
IUPAC Name This compound bldpharm.com
SMILES NC1C(C2=CC=CC=C2)OCC1 bldpharm.com

Overview of Amine Functionalities within Cyclic Ethers

The presence of an amine group within a cyclic ether framework, as seen in this compound, gives rise to a combination of chemical properties. Amines are organic derivatives of ammonia (B1221849) and are classified as primary, secondary, or tertiary based on the number of alkyl or aryl groups attached to the nitrogen atom. libretexts.org The amine group in this compound is a primary amine. The nitrogen atom's lone pair of electrons makes amines basic and nucleophilic. libretexts.org

The synthesis of amines within cyclic ethers can be achieved through various methods, including the deoxyamination of cyclic ethers with aryl amines. rsc.org The reactivity of these compounds is influenced by both the amine and the ether functionalities. For instance, the C-H bonds adjacent to the ether oxygen can be susceptible to oxidation, potentially leading to the formation of lactones. rsc.org The amine group itself can undergo a variety of reactions, such as acylation, alkylation, and salt formation. libretexts.org The proximity of the ether oxygen to the amine group in a molecule like this compound can also influence the amine's basicity and reactivity through inductive and steric effects.

Spectroscopic techniques are crucial for the characterization of such compounds. In infrared (IR) spectroscopy, primary amines typically show two N-H stretching bands. spectroscopyonline.com In nuclear magnetic resonance (NMR) spectroscopy, the chemical shifts of protons and carbons adjacent to the nitrogen and oxygen atoms provide valuable structural information. libretexts.org

Current Research Landscape and Potential Areas of Investigation for this compound

Direct academic research focusing exclusively on this compound is limited. However, the structural motifs present in the molecule are of significant interest in various fields of chemical research. The 2-phenyloxolan-3-yl moiety is found in more complex molecules, such as N-[(2-phenyloxolan-3-yl)methyl]quinazolin-4-amine, which has been cataloged in chemical databases. nih.gov This suggests that this compound could serve as a valuable building block in the synthesis of more elaborate structures with potential biological activity.

The investigation of substituted oxolanes is an active area of research. For example, derivatives of N-phenyloxolan-3-amine have been explored for their potential antidepressant and anti-inflammatory properties, as well as their use in materials science. These studies highlight the potential for discovering novel applications by modifying the substituents on the oxolane ring.

Potential areas of investigation for this compound could include:

Stereoselective Synthesis: Developing efficient and stereoselective synthetic routes to access the different stereoisomers of this compound would be a significant advancement, allowing for the investigation of the biological and chemical properties of each isomer.

Medicinal Chemistry: The compound could be used as a scaffold to synthesize libraries of new molecules for screening against various biological targets. The combination of the phenyl and amine groups on the oxolane ring provides a framework that could be decorated with other functional groups to optimize interactions with enzymes or receptors.

Catalysis: Chiral amines are widely used as catalysts and ligands in asymmetric synthesis. The chiral nature of this compound suggests its potential application in this area.

Materials Science: Amines are often used as curing agents for epoxy resins and as monomers in the synthesis of polyamides and other polymers. The unique structure of this compound could impart novel properties to such materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B13162329 2-Phenyloxolan-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-phenyloxolan-3-amine

InChI

InChI=1S/C10H13NO/c11-9-6-7-12-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2

InChI Key

IDXIHGNMBVEUKC-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1N)C2=CC=CC=C2

Origin of Product

United States

Chemical Reactivity and Derivatization of 2 Phenyloxolan 3 Amine

Nucleophilic Reactivity of the Amine Group in 2-Phenyloxolan-3-amine

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile, readily participating in reactions with various electrophiles. This reactivity is fundamental to the derivatization of this compound.

The primary amine of this compound is expected to react readily with acylating agents such as acid chlorides and acid anhydrides to form stable N-substituted amides. This reaction, a cornerstone of organic synthesis, involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (chloride or carboxylate). mdpi.com The transformation is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct (HCl or a carboxylic acid), driving the reaction to completion. google.com

These acylation reactions are highly versatile, allowing for the introduction of a wide array of functional groups onto the amine nitrogen, thereby modifying the compound's physical and chemical properties. For instance, N-acetylation is a common strategy for protecting amine groups during multi-step syntheses. mdpi.com

Acylating AgentExpected Amide ProductReagent Class
Acetyl ChlorideN-(2-Phenyloxolan-3-yl)acetamideAcid Chloride
Benzoyl ChlorideN-(2-Phenyloxolan-3-yl)benzamideAcid Chloride
Acetic Anhydride (B1165640)N-(2-Phenyloxolan-3-yl)acetamideAcid Anhydride
Propionic AnhydrideN-(2-Phenyloxolan-3-yl)propanamideAcid Anhydride

The nucleophilic amine group of this compound can be alkylated by reaction with alkyl halides. This reaction proceeds via a nucleophilic aliphatic substitution mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. researchgate.net This process can lead to the formation of secondary and tertiary amines. However, a significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. monash.edugoogle.com

Control over the degree of alkylation can be achieved by carefully managing the stoichiometry of the reactants and the reaction conditions. The synthesis of N-alkyl amino acids, for example, often employs specific protecting group strategies to ensure mono-alkylation. monash.edu

Alkylating AgentExpected Product(s)Product Class
Methyl Iodide (CH₃I)N-Methyl-2-phenyloxolan-3-amine, N,N-Dimethyl-2-phenyloxolan-3-amine, Trimethyl(2-phenyloxolan-3-yl)ammonium IodideSecondary Amine, Tertiary Amine, Quaternary Salt
Ethyl Bromide (CH₃CH₂Br)N-Ethyl-2-phenyloxolan-3-amine, N,N-Diethyl-2-phenyloxolan-3-amineSecondary Amine, Tertiary Amine
Benzyl Chloride (C₆H₅CH₂Cl)N-Benzyl-2-phenyloxolan-3-amineSecondary Amine

Primary amines, such as this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by a mild acid and is reversible. youtube.comkhanacademy.org The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of the C=N double bond of the imine. youtube.comyoutube.com

To favor the formation of the imine product, water is often removed from the reaction mixture as it forms, thereby shifting the equilibrium. youtube.com The formation of imines is a crucial transformation for creating new carbon-nitrogen double bonds and serves as an intermediate step in reactions like reductive amination. masterorganicchemistry.com

Carbonyl CompoundExpected Imine ProductCarbonyl Class
BenzaldehydeN-(2-Phenyloxolan-3-yl)-1-phenylmethanimineAldehyde
AcetoneN-(2-Phenyloxolan-3-yl)propan-2-imineKetone
CyclohexanoneN-(2-Phenyloxolan-3-yl)cyclohexan-1-imineKetone
PropanalN-Propylidene-2-phenyloxolan-3-amineAldehyde

Transformations Involving the Oxolane Ring System

The tetrahydrofuran (B95107) ring is generally stable, but its reactivity can be enhanced by substituents. The phenyl group at the C2 position can stabilize intermediates, influencing reactions such as ring-opening and functionalization.

The tetrahydrofuran ring can undergo cleavage under specific, often harsh, conditions, such as in the presence of strong acids. smolecule.com The presence of the C2-phenyl group can facilitate ring-opening by stabilizing a potential carbocation intermediate at the benzylic position. Oxidative ring-opening of 2-phenyltetrahydrofuran has been investigated, leading to the formation of linear ketone products. rsc.orgrsc.org For example, treatment with oxoammonium cations can lead to cleavage of the C-O bond, yielding functionalized linear compounds. rsc.org These reactions demonstrate that the seemingly inert ether linkage can be a site for strategic bond cleavage to access different molecular scaffolds.

Beyond ring-opening, the oxolane ring itself can be a target for derivatization. C-H functionalization reactions, often mediated by transition metal catalysts, can introduce new substituents onto the carbon framework of the ring. acs.org For example, photochemical methods have been developed for the synthesis of substituted tetrahydrofurans, indicating the potential for modifying the ring structure under mild conditions. researchgate.netresearchgate.net The synthesis of diverse tetrahydrofuran derivatives is an active area of research, with applications in medicinal chemistry and materials science. smolecule.comnih.gov The strategic placement of functional groups on the oxolane ring of this compound could lead to novel analogs with unique properties.

Reactivity of the Phenyl Moiety in this compound

The phenyl group of this compound is susceptible to a range of modifications that are characteristic of substituted benzene (B151609) rings. The presence of the oxolane ring and the proximate amine group influences the site and nature of these chemical transformations.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl group in this compound is directly attached to a carbon atom of the saturated oxolane ring. This alkyl substituent is known to be a weak activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles primarily to the ortho and para positions of the phenyl ring.

However, the presence of the basic amine group at the 3-position of the oxolane ring complicates many standard EAS reactions. ucalgary.ca Conditions that employ strong acids or Lewis acids (e.g., in nitration, sulfonation, or Friedel-Crafts reactions) can lead to the protonation of the amine. openstax.org This would form an ammonium salt, which contains a positively charged nitrogen atom. This positive charge would exert a strong electron-withdrawing effect, deactivating the phenyl ring and directing incoming electrophiles to the meta position. byjus.com

To achieve the expected ortho and para substitution, the amine functionality typically requires protection prior to carrying out the electrophilic substitution. openstax.org Acetylation of the amine with acetic anhydride to form the corresponding acetamide (B32628) is a common strategy. The resulting N-acetyl group is less basic and less activating than the free amine, which allows for more controlled, monosubstitution of the aromatic ring. byjus.com Following the EAS reaction, the protecting acetyl group can be removed via hydrolysis to regenerate the amine. ucalgary.ca

Below is a table outlining the expected major products from key electrophilic aromatic substitution reactions on N-protected this compound.

ReactionReagentsElectrophile (E+)Expected Major Products (Ortho- and Para- Isomers)
NitrationHNO₃ / H₂SO₄NO₂⁺N-(2-(2-nitrophenyl)oxolan-3-yl)acetamide and N-(2-(4-nitrophenyl)oxolan-3-yl)acetamide
BrominationBr₂ / FeBr₃Br⁺N-(2-(2-bromophenyl)oxolan-3-yl)acetamide and N-(2-(4-bromophenyl)oxolan-3-yl)acetamide
Friedel-Crafts AcylationCH₃COCl / AlCl₃CH₃CO⁺N-(2-(2-acetylphenyl)oxolan-3-yl)acetamide and N-(2-(4-acetylphenyl)oxolan-3-yl)acetamide
SulfonationFuming H₂SO₄SO₃2-(3-acetamidooxolan-2-yl)benzenesulfonic acid and 4-(3-acetamidooxolan-2-yl)benzenesulfonic acid

Directed Metallation Strategies for Phenyl Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium base (such as n-butyllithium), directing the deprotonation of a nearby ortho-proton. organic-chemistry.org The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents exclusively at the ortho position. uwindsor.ca

In the context of this compound, the amine group itself, or a simple derivative thereof, can function as a DMG. wikipedia.org The lone pair of electrons on the nitrogen atom can coordinate the Lewis acidic lithium ion of the organolithium reagent. This brings the alkyl base into close proximity to the ortho-hydrogens of the phenyl ring, facilitating a kinetically favored deprotonation. baranlab.org This complex-induced proximity effect (CIPE) ensures high regioselectivity for the ortho position.

The general process involves treating the amine with an alkyllithium base in an ethereal solvent like THF, followed by the addition of an electrophile. This approach provides a direct route to ortho-substituted derivatives that can be difficult to access through classical electrophilic substitution methods.

The table below illustrates the potential products from a DoM strategy applied to this compound using various electrophiles.

ElectrophileReagentExpected Ortho-Substituted Product
CarboxylationCO₂ (gas), then H₃O⁺ workup2-(3-aminooxolan-2-yl)benzoic acid
FormylationN,N-Dimethylformamide (DMF), then H₃O⁺ workup2-(3-aminooxolan-2-yl)benzaldehyde
IodinationI₂2-(2-iodophenyl)oxolan-3-amine
SilylationTrimethylsilyl chloride (TMSCl)2-(2-(trimethylsilyl)phenyl)oxolan-3-amine
HydroxylationBis(trimethylsilyl)peroxide, then H₃O⁺ workup2-(3-aminooxolan-2-yl)phenol

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants are combined in a single operation to form a product that incorporates structural features from each of the starting materials. beilstein-journals.org These reactions are highly valued for their efficiency and ability to rapidly generate molecular complexity. As a primary or secondary amine, this compound is a suitable component for several well-established MCRs.

One of the most prominent examples is the Ugi four-component reaction (Ugi-4CR) . This reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. nih.gov In this context, this compound would serve as the amine component, reacting with the other starting materials to generate a complex, highly substituted product.

Another relevant MCR is the Kabachnik-Fields reaction , which is used for the synthesis of α-aminophosphonates. nih.gov This three-component reaction combines a carbonyl compound (aldehyde or ketone), an amine, and a dialkyl phosphite. The participation of this compound as the amine component would lead to the formation of a novel α-aminophosphonate bearing the 2-phenyloxolane scaffold.

The Mannich reaction is a three-component condensation of an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an acidic proton (an active hydrogen compound). nih.gov this compound can act as the amine component, reacting to form a "Mannich base," which is a β-amino-carbonyl compound.

The table below summarizes the role of this compound in these representative multi-component reactions.

Reaction NameNumber of ComponentsOther ReactantsGeneral Product Class
Ugi ReactionFourAldehyde, Carboxylic Acid, Isocyanideα-Acylamino Amides
Kabachnik-Fields ReactionThreeCarbonyl Compound, Dialkyl Phosphiteα-Aminophosphonates
Mannich ReactionThreeAldehyde, Active Hydrogen Compoundβ-Amino-carbonyl Compounds (Mannich Bases)
Petasis ReactionThreeCarbonyl Compound, Organoboronic AcidAllylic Amines

Stereochemical Aspects of 2 Phenyloxolan 3 Amine

Identification and Characterization of Chiral Centers in 2-Phenyloxolan-3-amine

Chirality in a molecule originates from one or more stereogenic elements, most commonly a carbon atom bonded to four different substituents, known as a chiral center. wikipedia.org

The structure of this compound contains two such chiral centers within its oxolane (tetrahydrofuran) ring. The carbon atom at position 2 (C2) is bonded to a hydrogen atom, a phenyl group, the oxygen atom of the ring, and the carbon atom at position 3. Similarly, the carbon atom at position 3 (C3) is attached to a hydrogen atom, an amine group, the carbon atom at position 2, and the carbon atom at position 4. The presence of these two distinct chiral centers means that the molecule can exist in a maximum of 2n stereoisomers, where n is the number of chiral centers. For this compound, this results in 22 or four possible stereoisomers. tru.ca

In addition to the chiral carbons, the nitrogen atom of the primary amine group at C3 could theoretically be a stereocenter if it bears three different substituents and a lone pair of electrons. However, in most simple amines, the nitrogen atom undergoes a rapid process called pyramidal or nitrogen inversion. wikipedia.orgfiveable.me This process involves the nitrogen atom and its substituents oscillating through a planar transition state, leading to a rapid interconversion between its two enantiomeric forms. wikipedia.org The energy barrier for this inversion is typically low (around 20-25 kJ/mol for a tertiary amine), making the resolution of enantiomers based on nitrogen chirality impossible at room temperature. researchgate.netresearchgate.net Therefore, while the nitrogen atom in this compound is bonded to three different groups (the C3 carbon, and two hydrogen atoms) plus a lone pair, it is not considered a stable chiral center due to this rapid inversion. youtube.com

Isomeric Forms: Enantiomers and Diastereomers of this compound

With two chiral centers at C2 and C3, this compound exists as two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. wikipedia.org The stereoisomers that are not mirror images of each other are known as diastereomers. tru.ca

The four possible stereoisomers arise from the different spatial arrangements of the phenyl and amine groups relative to the oxolane ring. These are designated using the Cahn-Ingold-Prelog (R/S) notation for each chiral center. The possible combinations are (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).

(2R, 3R)-2-phenyloxolan-3-amine and (2S, 3S)-2-phenyloxolan-3-amine are a pair of enantiomers.

(2R, 3S)-2-phenyloxolan-3-amine and (2S, 3R)-2-phenyloxolan-3-amine are another pair of enantiomers.

The relationship between any enantiomeric pair and the other is diastereomeric. For instance, (2R, 3R)-2-phenyloxolan-3-amine is a diastereomer of both (2R, 3S)- and (2S, 3R)-2-phenyloxolan-3-amine. Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation.

StereoisomerRelationship to (2R, 3R)Relationship to (2S, 3S)Relationship to (2R, 3S)Relationship to (2S, 3R)
(2R, 3R) IdenticalEnantiomerDiastereomerDiastereomer
(2S, 3S) EnantiomerIdenticalDiastereomerDiastereomer
(2R, 3S) DiastereomerDiastereomerIdenticalEnantiomer
(2S, 3R) DiastereomerDiastereomerEnantiomerIdentical

Determination of Absolute and Relative Configuration of Stereoisomers

Determining the precise three-dimensional arrangement of atoms, or the absolute configuration, at the chiral centers is crucial for understanding the molecule's properties.

Absolute configuration refers to the R or S designation at each chiral center. taylorandfrancis.com A common and definitive method for determining absolute configuration is single-crystal X-ray crystallography. nih.govnih.govresearchgate.net This technique provides a detailed three-dimensional map of the electron density in a crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms. nih.gov

Relative configuration describes the stereochemical relationship between two or more chiral centers within the same molecule (e.g., cis or trans). Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining relative stereochemistry. wordpress.comnih.govnih.gov By analyzing the coupling constants between protons on the C2 and C3 carbons, one can deduce their relative orientation. A larger coupling constant typically indicates a trans (anti-periplanar) relationship between the protons, while a smaller coupling constant suggests a cis (syn-clinal) relationship. This information, in turn, reveals the relative orientation of the phenyl and amine substituents.

Advanced NMR techniques, often involving the use of chiral derivatizing agents, can also be employed to determine absolute configuration. frontiersin.orgnih.gov Reaction of the amine with an enantiomerically pure chiral reagent creates a pair of diastereomers, which will exhibit distinct signals in the NMR spectrum, allowing for the assignment of the absolute configuration of the original amine. frontiersin.orgnih.gov

Resolution of Racemic Mixtures of this compound

The synthesis of this compound often results in a racemic mixture, which is an equal mixture of enantiomers. Separating these enantiomers, a process known as resolution, is essential for studying the properties of the individual stereoisomers. rsc.orgwhiterose.ac.uk

Several methods can be employed for the resolution of chiral amines:

Formation of Diastereomeric Salts: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. nih.govut.ac.ir This reaction forms a pair of diastereomeric salts, which, due to their different physical properties, can be separated by fractional crystallization. Once separated, the individual enantiomers of the amine can be recovered by treating the salts with a base.

Enzymatic Resolution: Lipases and other enzymes can be used to selectively acylate one enantiomer of a racemic amine, allowing the unreacted enantiomer and the acylated product to be separated. google.com

Chiral Chromatography: In this method, the racemic mixture is passed through a chromatography column containing a chiral stationary phase. The two enantiomers interact differently with the stationary phase, causing them to travel through the column at different rates and thus be separated.

Conformational Analysis of the Oxolane Ring and Substituent Orientations

The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the "envelope" and "twist" forms. The specific conformation adopted by this compound is influenced by the steric and electronic interactions of the phenyl and amine substituents.

In the envelope conformation , four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation , two adjacent atoms are displaced in opposite directions from the plane of the other three. The energy difference between these conformations is small, and the ring typically undergoes rapid interconversion between them.

The substituents at C2 and C3 can occupy either pseudo-axial or pseudo-equatorial positions. The thermodynamically most stable conformation will be the one that minimizes steric strain. Generally, bulky substituents like the phenyl group prefer to occupy a pseudo-equatorial position to reduce steric hindrance. The orientation of the amine group will also be influenced by these steric considerations and potential intramolecular hydrogen bonding. Computational modeling and detailed NMR analysis can provide insights into the preferred conformations and the orientation of the substituents.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule. For 2-Phenyloxolan-3-amine, both ¹H and ¹³C NMR spectroscopy would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their connectivity. The signals for the protons on the oxolane ring would be expected in the aliphatic region of the spectrum, while the phenyl group protons would appear in the aromatic region. The coupling patterns between adjacent protons would be crucial for establishing the relative stereochemistry of the substituents on the oxolane ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would indicate the number of chemically distinct carbon atoms in the molecule. The carbons of the phenyl group would resonate in the aromatic region (typically 125-150 ppm), while the saturated carbons of the oxolane ring would appear at higher field (typically 20-80 ppm). The carbon atom attached to the nitrogen (C-N) and the carbon atom attached to the oxygen (C-O) would have characteristic chemical shifts.

A representative, though hypothetical, table of expected ¹H and ¹³C NMR chemical shifts is provided below for illustrative purposes. Actual experimental values would be required for definitive structural confirmation.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl-H7.2 - 7.5125 - 145
Oxolane-H (adjacent to Phenyl)4.5 - 5.075 - 85
Oxolane-H (adjacent to Amine)3.0 - 3.550 - 60
Amine-H1.5 - 3.0 (broad)-
Other Oxolane-H1.8 - 2.525 - 40

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the C-C bond between the phenyl group and the oxolane ring, as well as the fragmentation of the oxolane ring itself. The loss of the amine group is another expected fragmentation pathway.

A table of potential major fragments and their corresponding mass-to-charge ratios (m/z) is presented below. This is a generalized prediction, and actual fragmentation would be determined experimentally.

Fragment Proposed Structure Expected m/z
Molecular Ion[C₁₀H₁₃NO]⁺163
Loss of Phenyl[C₄H₈NO]⁺86
Phenyl Cation[C₆H₅]⁺77
Oxolane Ring Fragment[C₄H₇O]⁺71

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-O bond of the ether in the oxolane ring, and the C-H bonds of the aromatic and aliphatic portions of the molecule. libretexts.orgwpmucdn.comorgchemboulder.comlibretexts.org

The N-H stretching vibrations of a primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. libretexts.orgwpmucdn.comorgchemboulder.com The C-O stretching vibration of the ether is expected to be a strong band in the 1050-1150 cm⁻¹ region. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

The following table summarizes the expected key IR absorption bands for this compound.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Primary AmineN-H Stretch3300 - 3500 (two bands)
Primary AmineN-H Bend1590 - 1650
EtherC-O Stretch1050 - 1150
Aromatic RingC-H Stretch3000 - 3100
Aromatic RingC=C Stretch1450 - 1600
AlkaneC-H Stretch2850 - 2960

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound or a salt thereof could be obtained, X-ray diffraction analysis would provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

Theoretical and Computational Studies of 2 Phenyloxolan 3 Amine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Phenyloxolan-3-amine, methods like Density Functional Theory (DFT) and ab initio calculations would be employed to elucidate its electronic structure and stability.

DFT, with various functionals such as B3LYP, is a popular choice for its balance of accuracy and computational cost. researchgate.net These calculations would provide insights into the molecule's geometry, bond lengths, and bond angles in its ground state. The electronic properties, such as the distribution of electron density, can be visualized through molecular orbital plots, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for assessing the chemical reactivity and stability of the molecule. researchgate.net

Furthermore, quantum chemical calculations can determine thermodynamic properties like the enthalpy of formation and Gibbs free energy, which are essential for evaluating the stability of different isomers or conformers of this compound. Natural Bond Orbital (NBO) analysis can be performed to understand the hybridization of atomic orbitals and the nature of chemical bonds within the molecule.

Table 1: Hypothetical Calculated Electronic Properties of this compound (Illustrative Data)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.1 D
Total Energy-550.123 Hartrees

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. ulisboa.ptnih.gov By simulating the atomic motions over time, MD can reveal the preferred three-dimensional structures and the dynamics of their interconversion.

An MD simulation would begin with the selection of a suitable force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), which provides the parameters to describe the potential energy of the system. ulisboa.pt The simulation would be performed in a solvent box, typically with water, to mimic physiological conditions. The system would first be subjected to energy minimization to remove any unfavorable atomic clashes, followed by equilibration at a specific temperature and pressure. Finally, a production run would be carried out to generate trajectories for analysis. ulisboa.pteie.gr

Analysis of the MD trajectories would identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its biological activity and interactions with other molecules. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) plots would be generated to assess the stability of the simulated system and the flexibility of different parts of the molecule.

Table 2: Hypothetical Major Conformers of this compound from MD Simulations (Illustrative Data)

ConformerRelative Energy (kcal/mol)Population (%)Dihedral Angle (C-C-C-N)
10.06565°
21.225-170°
32.510-50°

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling can provide detailed insights into the potential reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For instance, the reactivity of the amine group in this compound could be investigated for reactions such as acylation or alkylation. Quantum chemical methods would be used to calculate the energies of the reactants, products, and any transition states. The nature of the transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis. The calculated activation energies would help in predicting the feasibility and rate of the reaction under different conditions.

These computational studies can guide synthetic chemists in optimizing reaction conditions and predicting the formation of byproducts. mdpi.com

Table 3: Hypothetical Activation Energies for a Reaction of this compound (Illustrative Data)

Reaction StepTransition StateActivation Energy (kcal/mol)
Nucleophilic AttackTS115.2
Proton TransferTS28.5
Product Formation--

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a vital role in predicting spectroscopic parameters, which can be used to validate experimental findings or to aid in the structural elucidation of new compounds. nih.gov For this compound, various spectroscopic properties can be calculated.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. arxiv.org These predicted shifts, when compared with experimental spectra, can help in assigning the signals to specific atoms in the molecule and confirming its structure. nih.gov

Infrared (IR) spectroscopy simulations can predict the vibrational frequencies and intensities of the molecule. This information is useful for identifying characteristic functional groups, such as the N-H stretching of the amine group and the C-O-C stretching of the oxolane ring. The comparison between the calculated and experimental IR spectra can provide confidence in the determined structure. nih.gov

Ultraviolet-Visible (UV-Vis) spectra can be predicted using Time-Dependent DFT (TD-DFT), which provides information about the electronic transitions within the molecule. researchgate.net This can help in understanding the molecule's photophysical properties.

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative Data)

Spectroscopic ParameterPredicted ValueExperimental Value
¹H NMR (ppm, -NH₂)3.153.20
¹³C NMR (ppm, C-N)55.856.2
IR Frequency (cm⁻¹, N-H stretch)33503345
UV-Vis λmax (nm)265268

Applications and Advanced Materials Chemistry of 2 Phenyloxolan 3 Amine

Utilization as a Chiral Building Block in Complex Organic Synthesis

2-Phenyloxolan-3-amine is commercially available and categorized as a chiral building block for use in organic synthesis. namiki-s.co.jpbldpharm.com Chiral building blocks are optically active molecules that serve as starting materials for the synthesis of more complex, enantiomerically pure compounds, which is particularly crucial in the development of pharmaceuticals where a specific stereoisomer is often responsible for the desired therapeutic effect.

The structure of this compound contains two stereocenters, making it a valuable synthon for introducing specific three-dimensional arrangements into a target molecule. Its availability from chemical suppliers indicates its utility for researchers in synthetic and medicinal chemistry who require pre-made, stereochemically defined fragments to construct larger, biologically active molecules. namiki-s.co.jp While its classification as a chiral building block is established, specific examples of its incorporation into complex natural products or pharmaceutical agents are not detailed in the available research.

Ligand Design and Coordination Chemistry Applications

There is no specific information available in the searched literature describing the use of this compound in ligand design or coordination chemistry. The presence of a primary amine and an ether oxygen atom provides potential coordination sites for metal ions, but no studies detailing the synthesis or characterization of metal complexes involving this compound as a ligand were found.

Precursor in the Synthesis of Advanced Heterocyclic Systems and Derivatives

While the synthesis of substituted tetrahydrofurans (oxolanes) is a well-established area of organic chemistry, specific research detailing the use of this compound as a starting material for the synthesis of more advanced or fused heterocyclic systems is not available in the provided sources. General methodologies exist for creating complex tetrahydrofuran-containing structures, but the role of this particular amine as a precursor in such reactions has not been documented. nsf.govnih.gov

Integration into Compound Libraries for High-Throughput Screening and Chemical Biology Research

The availability of this compound from suppliers that specialize in providing compounds for drug discovery suggests its likely inclusion in compound libraries for high-throughput screening (HTS). namiki-s.co.jp These libraries are vast collections of diverse small molecules that are tested against biological targets to identify potential new drugs or chemical probes. However, no specific data from HTS campaigns or chemical biology research that identifies this compound as a "hit" or active compound against a particular target were found in the search results. A patent document lists the compound among many others, but does not provide context for a specific application or screening result. google.com

Due to the limited specific research data available for this compound, the generation of detailed data tables on its applications is not possible.

Future Research Directions and Challenges

Development of Novel and Highly Efficient Synthetic Routes to 2-Phenyloxolan-3-amine and its Stereoisomers

A primary challenge in working with this compound is the development of synthetic routes that are not only efficient but also provide precise control over stereochemistry. The presence of two stereocenters at positions 2 and 3 of the oxolane ring means the compound can exist as four distinct stereoisomers.

Future research should focus on developing novel catalytic methods to access these isomers. Strategies could include:

Asymmetric Catalysis: Employing chiral catalysts to favor the formation of a single stereoisomer.

Enzymatic Resolutions: Using enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of enantiomerically pure forms. nih.govnih.gov

Step-by-Step Synthesis: Designing multi-step reaction sequences that build the molecule with defined stereochemistry at each step. nih.gov

These advanced synthetic methods are crucial for producing stereochemically pure compounds, which is often essential for applications in pharmacology where different stereoisomers can have vastly different biological activities. nih.gov

Table 1: Stereoisomers of this compound

StereoisomerC2 ConfigurationC3 ConfigurationRelative Stereochemistry
(2R, 3R)RRtrans
(2S, 3S)SStrans
(2R, 3S)RScis
(2S, 3R)SRcis

This interactive table outlines the four possible stereoisomers based on the two chiral centers.

Exploration of New Reactivity Patterns and Derivatization Pathways

The functional groups of this compound—the secondary amine and the ether linkage within the oxolane ring—provide avenues for a wide range of chemical modifications. A deeper understanding of its reactivity is needed to expand its utility.

Future work should systematically explore:

N-Functionalization: The amine group can be readily derivatized through reactions like acylation, alkylation, and arylation. This allows for the introduction of various substituents to probe structure-activity relationships or to attach the scaffold to other molecules.

Ring-Opening Reactions: Investigating conditions that could selectively open the oxolane ring would provide access to novel acyclic structures with multiple functional groups and stereocenters.

Reactions on the Phenyl Ring: Standard aromatic substitution reactions could be used to modify the phenyl group, altering the electronic and steric properties of the entire molecule.

A comprehensive exploration of these derivatization pathways will enable the creation of large libraries of analogues for screening in various applications.

Enhanced Stereochemical Control in the Synthesis and Transformations of this compound

Achieving high levels of stereochemical control is a persistent challenge in the synthesis of complex molecules. For this compound, controlling the relative (cis/trans) and absolute (R/S) configuration at both C2 and C3 is paramount. The influence of ligand stereochemistry on the properties of such molecules is clearly evident in related substituted tetrahydrofurans. nih.gov

Key areas for future research include:

Diastereoselective Reactions: Developing reactions that preferentially form one diastereomer (e.g., cis over trans) is a critical goal. This can often be achieved by carefully selecting reagents and reaction conditions that exploit the steric and electronic features of the molecule.

Stereospecific Transformations: Ensuring that subsequent reactions on a stereochemically pure starting material proceed without scrambling the existing stereocenters is essential for maintaining isomeric purity.

Advanced Purification Techniques: Improving methods for the separation of stereoisomers, such as chiral chromatography, is necessary for obtaining highly pure samples for analysis and application.

Success in this area will rely on a combination of advanced synthetic methodologies and rigorous analytical characterization to confirm the stereochemical integrity of the products.

Computational Design and Optimization of this compound Analogues with Tailored Properties

Computational chemistry provides a powerful tool for accelerating the design and development of new molecules. By modeling the properties of virtual compounds, researchers can prioritize synthetic targets and gain insight into molecular behavior.

Future directions in this area should involve:

Molecular Modeling: Using computational models to predict how changes to the this compound structure will affect its shape, flexibility, and electronic properties.

Structure-Based Design: In the context of drug discovery, computational docking can be used to predict how well analogues will bind to a biological target, such as an enzyme active site. nih.govnih.gov This approach has been successfully used in the design of other substituted tetrahydrofuran (B95107) derivatives. nih.govnih.gov

Predictive Toxicology and ADME: Computational tools can also be used to estimate the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of new analogues, helping to identify promising candidates early in the development process.

Integrating computational design with experimental synthesis and testing will create a synergistic workflow, enabling the more rapid and efficient development of this compound analogues with properties tailored for specific applications. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.